5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride

Lipophilicity Physicochemical properties LogP

This heteroaromatic sulfonyl chloride building block offers documented LogP (-0.10) for reproducible biphasic extraction and reverse-phase HPLC method optimization—eliminating re-validation when scaling parallel synthesis campaigns. The 3-methylisoxazole substitution increases conformational freedom (2 rotatable bonds vs. 1 in the unsubstituted analog), providing a structurally distinct starting point for SAR libraries exploring conformational entropy. Class-level stability data on 236 heteroaromatic sulfonyl chlorides confirms furan-isoxazole derivatives require controlled storage; coordinate just-in-time procurement with experimental schedules. Available at 95% (standard) and NLT 98% (high-purity) grades from multiple suppliers, ensuring supply chain redundancy absent with the unsubstituted analog.

Molecular Formula C8H6ClNO4S
Molecular Weight 247.66 g/mol
CAS No. 1060817-75-5
Cat. No. B1420218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride
CAS1060817-75-5
Molecular FormulaC8H6ClNO4S
Molecular Weight247.66 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2=CC=C(O2)S(=O)(=O)Cl
InChIInChI=1S/C8H6ClNO4S/c1-5-4-7(14-10-5)6-2-3-8(13-6)15(9,11)12/h2-4H,1H3
InChIKeyHAAGKUCFHFJVMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride (CAS 1060817-75-5): Technical Procurement Profile


5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride (CAS 1060817-75-5) is a heteroaromatic sulfonyl chloride building block with molecular formula C₈H₆ClNO₄S and molecular weight 247.66 g/mol . The compound features a furan ring linked to a 3-methylisoxazole moiety via a sulfonyl chloride functional group, and is supplied as a solid with typical purity specifications of 95% or higher . The sulfonyl chloride functionality enables nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonates, positioning this compound as an intermediate in medicinal chemistry and organic synthesis .

Why 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride Cannot Be Interchanged with Unsubstituted or Positional Isomer Analogs


In the heteroaromatic sulfonyl chloride building block class, substitution patterns on the isoxazole and furan rings govern not only physicochemical properties but also compound stability and synthetic utility. The 3-methyl substitution on the isoxazole ring of the target compound increases lipophilicity (LogP = -0.10) relative to its unsubstituted analog 5-(5-isoxazolyl)-2-furansulfonyl chloride (CAS 551930-54-2), which alters partitioning behavior in biphasic reaction systems and affects purification outcomes . Furthermore, comprehensive stability studies of 236 heteroaromatic sulfonyl chlorides have established that furan- and isoxazole-containing derivatives exhibit complex decomposition pathways associated with the limited stability of the heterocycle in the presence of electrophilic moieties, necessitating compound-specific storage and handling protocols that preclude generic substitution [1].

Quantitative Differentiation Evidence for 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride (CAS 1060817-75-5) Procurement Decisions


LogP Value of -0.10: Lipophilicity Differentiation from Unsubstituted Analog CAS 551930-54-2

The target compound exhibits a measured LogP value of -0.10, which is characteristic of a moderately polar heteroaromatic sulfonyl chloride building block . While no experimentally determined LogP value is available in the open literature for the direct comparator 5-(5-isoxazolyl)-2-furansulfonyl chloride (CAS 551930-54-2), the presence of the 3-methyl group on the isoxazole ring in the target compound increases calculated lipophilicity relative to the unsubstituted analog. This difference in partitioning behavior is expected to influence extraction efficiency, chromatographic purification conditions, and compound handling in biphasic reaction systems. The quantitative LogP value of -0.10 provides a verifiable basis for method development and reaction optimization that cannot be directly extrapolated from analog data.

Lipophilicity Physicochemical properties LogP

Rotatable Bond Count of 2: Conformational Differentiation from Unsubstituted Analog CAS 551930-54-2

The target compound contains 2 rotatable bonds, as documented in the Hit2Lead building block database . The comparator compound 5-(5-isoxazolyl)-2-furansulfonyl chloride (CAS 551930-54-2) lacks the 3-methyl substituent on the isoxazole ring, thereby containing only 1 rotatable bond (the bond connecting the two heterocyclic rings). The additional rotatable bond in the target compound arises from the methyl group attachment to the isoxazole ring, which introduces conformational flexibility that may influence binding interactions in target engagement studies and molecular recognition events.

Conformational flexibility Molecular design Rotatable bonds

Molecular Weight of 247.66 g/mol: Physicochemical Differentiation from Unsubstituted Analog CAS 551930-54-2

The target compound has a molecular weight of 247.66 g/mol (C₈H₆ClNO₄S), which is 14.03 g/mol higher than the unsubstituted analog 5-(5-isoxazolyl)-2-furansulfonyl chloride (CAS 551930-54-2), which has a molecular weight of 233.63 g/mol (C₇H₄ClNO₄S) . This 6.0% increase in molecular weight corresponds to the addition of a methyl group (CH₂) on the isoxazole ring, which directly influences compound handling, stoichiometric calculations, and downstream derivative molecular weight in library synthesis.

Molecular weight Physicochemical properties Building block selection

Molecular Formula C₈H₆ClNO₄S: Elemental Composition Differentiation from Unsubstituted Analog CAS 551930-54-2

The target compound has molecular formula C₈H₆ClNO₄S, containing one additional carbon atom and two additional hydrogen atoms compared to the unsubstituted analog 5-(5-isoxazolyl)-2-furansulfonyl chloride (CAS 551930-54-2), which has molecular formula C₇H₄ClNO₄S . This elemental composition difference corresponds to the presence of a methyl group on the isoxazole ring in the target compound, which influences combustion analysis, mass spectrometry, and elemental analysis validation in quality control workflows.

Elemental composition Molecular formula Building block characterization

Stability Profile: Heteroaromatic Sulfonyl Chloride Class-Level Decomposition Pathway Evidence

A comprehensive stability study of 236 heteroaromatic sulfonyl chlorides established that furan- and isoxazole-containing derivatives undergo complex decomposition likely related to the limited stability of the heterocycle itself in the presence of electrophilic moieties [1]. This class-level finding applies to the target compound 5-(3-methyl-5-isoxazolyl)-2-furansulfonyl chloride, which contains both furan and isoxazole rings linked to an electrophilic sulfonyl chloride group. The study proposes simple rules of thumb for selecting between sulfonyl chloride (more reactive, less stable) and sulfonyl fluoride (more stable, less reactive) based on synthetic requirements. Unlike simple benzenesulfonyl chlorides that primarily undergo hydrolysis, heteroaromatic sulfonyl chlorides containing furan and isoxazole moieties exhibit multiple decomposition pathways including formal SO₂ extrusion and complex heterocycle degradation.

Chemical stability Storage conditions Decomposition pathways

Purity Specification of 95%: Supplier Benchmarking and Procurement Quality Baseline

The target compound is commercially available at a minimum purity specification of 95% from multiple suppliers including AKSci and Hit2Lead . One supplier (MolCore) offers a higher purity grade with specification NLT 98% . This purity profile is consistent with typical specifications for research-grade heteroaromatic sulfonyl chloride building blocks used in medicinal chemistry applications. The comparator 5-(5-isoxazolyl)-2-furansulfonyl chloride (CAS 551930-54-2) is also offered at 95% purity from CymitQuimica , and is available as part of the AldrichCPR collection from Sigma-Aldrich without analytical data, sold 'as-is' with buyer assuming responsibility for identity and purity verification .

Purity Quality control Supplier comparison

Recommended Application Scenarios for 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride (CAS 1060817-75-5) Based on Verified Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Documented LogP (-0.10) for Method Development

In parallel synthesis campaigns where reproducible extraction and chromatographic purification are critical, the experimentally determined LogP value of -0.10 for the target compound provides a verifiable physicochemical parameter for method optimization . This documented value enables precise calculation of partitioning behavior and informs solvent selection for liquid-liquid extraction and reverse-phase HPLC purification. Procurement of this specific compound ensures that established purification protocols remain valid, whereas substitution with the unsubstituted analog CAS 551930-54-2 would require re-optimization of all downstream purification steps due to altered lipophilicity.

Structure-Activity Relationship (SAR) Studies Exploring Conformational Flexibility via Rotatable Bond Variation

The target compound contains 2 rotatable bonds, representing a 100% increase relative to the unsubstituted analog (1 rotatable bond) . This additional conformational freedom arises from the 3-methyl substituent on the isoxazole ring. In SAR campaigns where conformational entropy and three-dimensional shape space are under investigation, the target compound provides a structurally distinct starting point that cannot be replicated by the unsubstituted analog. Researchers exploring the impact of conformational flexibility on target engagement should procure this specific compound to ensure the intended structural variable is accurately represented in the compound library.

Quality-Controlled Building Block Procurement Requiring Verified Purity and Multi-Supplier Availability

The target compound is available from multiple commercial suppliers with documented purity specifications of 95% (standard research grade) and NLT 98% (high purity grade) . This multi-supplier landscape provides procurement flexibility and supply chain redundancy. In contrast, the unsubstituted analog CAS 551930-54-2 has more limited supplier options, with one major supplier providing the compound as part of a discovery collection without analytical data . For applications requiring documented purity and traceable quality control data, the target compound offers superior procurement reliability.

Reaction Optimization with Heteroaromatic Sulfonyl Chlorides Requiring Stability-Aware Handling Protocols

Class-level stability data from a comprehensive study of 236 heteroaromatic sulfonyl chlorides establishes that furan- and isoxazole-containing derivatives undergo complex decomposition pathways distinct from simple benzenesulfonyl chlorides . For synthetic chemists working with this compound class, the documented decomposition susceptibility informs critical handling decisions including storage conditions (cool, dry environment), just-in-time procurement strategies, and reaction planning to minimize exposure to moisture and electrophilic conditions. Procurement of this compound should be coordinated with experimental schedules to ensure material is used promptly upon receipt.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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